(R)-N-(3-Nitrophenyl) tert-butanesulfinamide
Description
Properties
IUPAC Name |
(R)-2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOBQSLCKBIXMZ-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ellman’s Titanium-Mediated Condensation
In this protocol, (R)-tert-butanesulfinamide reacts with 3-nitrobenzaldehyde in the presence of titanium(IV) ethoxide (Ti(OEt)₄) under anhydrous conditions. The reaction proceeds via a six-membered cyclic transition state, where the titanium center coordinates both the sulfinamide’s oxygen and the aldehyde’s carbonyl group, facilitating nucleophilic attack. Typical conditions include:
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature : Room temperature to 60°C
A key advantage is the avoidance of racemization due to the mild acidic workup (e.g., 1N HCl), which cleaves the Ti–O bond without disturbing the sulfinyl group’s configuration.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Oxathiazolidine Oxide Template Strategy
The University of East Anglia’s method employs a 1,2,3-oxathiazolidine-2-oxide derived from (1R,2S)-norephedrine as a chiral auxiliary. The synthesis involves:
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Grignard Addition : Mesityl magnesium bromide opens the oxathiazolidine ring, forming a sulfinate intermediate.
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Sulfinamide Formation : Treatment with lithium hexamethyldisilazane (LiHMDS) releases the chiral sulfinamide.
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Condensation with 3-Nitrobenzaldehyde : Using Ti(OEt)₄, the sulfinamide reacts with the aldehyde to yield the target compound.
Key Data :
This method’s scalability is limited by the cost of the chiral auxiliary, though template recycling improves feasibility.
Large-Scale Asymmetric Processes
Industrial production demands cost-effective, high-yielding routes. A 2019 ACS Organic Process Research & Development study outlines a multikilogram-scale synthesis using a phenol-based template.
Second-Generation Template Synthesis
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Template Preparation : (2S,4R)-6-Chloro-4-methyl-3-tosyl-3,4-dihydrobenzo[e]oxathiazin-2-one serves as the chiral scaffold.
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Grignard Cleavage : tert-BuMgCl selectively cleaves the S–N bond, generating a sulfinate intermediate.
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Sulfinamide Liberation : LiHMDS cleaves the S–O bond, yielding (R)-tert-butanesulfinamide.
Optimized Conditions :
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Temperature : −10°C to −15°C for Grignard addition
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Workup : Phosphoric acid neutralization (pH 7–8)
This method reduces cryogenic requirements and ammonia usage, addressing safety and cost concerns in earlier protocols.
Palladium-Catalyzed Cross-Coupling Approaches
A 2024 Journal of the American Chemical Society report introduces a novel palladium-catalyzed coupling of aryl halides with N-sulfinylamines.
Reaction Mechanism and Conditions
The synthesis of this compound employs:
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Catalyst : SPhos Pd G3 (10 mol%)
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Reductant : HCO₂Cs
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Substrate : p-Fluoro bromobenzene and TIPS-NSO (N-triisopropylsilyl sulfinylamine)
Performance Metrics :
| Metric | Value | Source |
|---|---|---|
| Isolated Yield | 85% | |
| Reaction Time | 18 hours | |
| Functional Group Tolerance | Broad (nitro, ether, halide) |
This method bypasses traditional condensation, offering direct access to sulfinamides from aryl halides. However, the need for silyl protection complicates purification.
Comparative Analysis and Optimization Strategies
Industrial Recommendations
For kilogram-scale production, the large-scale asymmetric process is optimal due to its high yield and er. For laboratory-scale enantiopure synthesis, Ellman’s method remains preferred. The palladium-catalyzed approach, while innovative, requires further development to address protecting group strategies .
Chemical Reactions Analysis
Types of Reactions
®-N-(3-Nitrophenyl) tert-butanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where the tert-butanesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the sulfinamide, making it more reactive towards nucleophiles.
Major Products
Reduction: Reduction of the nitro group yields ®-N-(3-Aminophenyl) tert-butanesulfinamide.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
Asymmetric Synthesis
(R)-N-(3-Nitrophenyl) tert-butanesulfinamide serves as a chiral auxiliary in the asymmetric synthesis of various nitrogen-containing compounds. This application is particularly significant in producing enantiomerically pure amines, which are essential in drug development.
- Chiral Amine Synthesis : The compound facilitates the formation of chiral amines through nucleophilic addition to sulfinimines, leading to products with high stereoselectivity.
Pharmaceutical Development
The compound has been utilized in synthesizing biologically active molecules, including pharmaceuticals that target specific receptors or pathways.
- Case Study : Research indicates that derivatives synthesized using this compound exhibit enhanced efficacy compared to their racemic counterparts. For instance, it has been employed in synthesizing antihistamines and neurokinin receptor antagonists, showcasing its versatility in medicinal chemistry.
Natural Product Synthesis
The compound plays a role in the synthesis of complex natural products and alkaloids, which often contain nitrogen heterocycles.
- Heterocycle Formation : It has been effectively used in synthesizing various nitrogen heterocycles such as pyrrolidines and piperidines, which are prevalent in many natural products and approved drugs.
Data Tables
| Application Area | Specific Use Case | Outcome |
|---|---|---|
| Asymmetric Synthesis | Chiral amine production | High enantiomeric excess achieved |
| Pharmaceutical Development | Antihistamine synthesis | Increased efficacy over racemic form |
| Natural Product Synthesis | Synthesis of alkaloids | Access to complex structures |
Case Studies
- Synthesis of Antihistamines : A study demonstrated that this compound could be utilized to synthesize cetirizine derivatives with improved pharmacological properties compared to traditional methods.
- Neurokinin Receptor Antagonism : Research highlighted its application in synthesizing compounds that act as antagonists at neurokinin receptors, indicating its potential beyond traditional amine synthesis.
- Antimicrobial Activity : Derivatives produced from this sulfinamide have shown significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism by which ®-N-(3-Nitrophenyl) tert-butanesulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereocontrolled environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Crystallographic Properties
- Key Observations :
- The N–Cₐᵣᵧₗ bond length in (R)-N-(3-Methoxyphenyl) tert-butanesulfinamide (1.416 Å) is slightly elongated compared to the biphenyl analog (1.408 Å), likely due to electronic effects of the methoxy group .
- The 3-nitro substituent in this compound is expected to further polarize the N–Cₐᵣᵧₗ bond, though crystallographic data for this compound is lacking in the provided evidence.
- Crystal packing in biphenyl and methoxyphenyl analogs is stabilized by N–H⋯O=S hydrogen bonds, forming 1D chains .
Biological Activity
(R)-N-(3-Nitrophenyl) tert-butanesulfinamide is a chiral sulfinamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, making it valuable in the development of various pharmaceutical agents. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and applications in drug development.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often interact with receptors and enzymes involved in critical cellular pathways.
- Target Receptors : The compound is hypothesized to interact with insulin-like growth factor 1 receptor (IGF-1R) and colony-stimulating factor 1 receptor (CSF-1R), which are crucial for regulating cellular proliferation and survival.
- Signaling Pathways : Activation of these receptors can lead to downstream signaling through pathways such as the PI3K/Akt pathway and the MAPK pathway, influencing cell growth and differentiation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound's solubility and stability under physiological conditions are critical for its absorption.
- Distribution : Its lipophilicity may influence how well it penetrates biological membranes.
- Metabolism : The metabolic pathways and half-life of the compound are crucial for determining its efficacy and safety profile in vivo.
- Excretion : Understanding how the body eliminates the compound helps assess potential accumulation and toxicity .
In Vitro Studies
Various studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For example:
- Cell Lines Tested : The compound has been tested on several cancerous and non-cancerous cell lines, including rat glioblastoma cells (C6), human cervix cells (HeLa), and mouse mammary cells (4T1).
- Results : MTT assays showed a dose-dependent cytotoxic response, indicating significant antitumoral activity against certain cell lines, particularly at higher concentrations .
Case Studies
Recent case studies highlight the compound's role in drug development:
- Anticancer Activity : A study demonstrated that treatment with this compound resulted in increased apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : Further investigations revealed that this compound could inhibit specific enzymes involved in tumor progression, although detailed mechanisms remain to be elucidated.
Applications in Drug Development
This compound serves as a versatile building block in asymmetric synthesis:
- Chiral Auxiliary : It is widely used as a chiral auxiliary in the synthesis of amines and other nitrogen-containing compounds, which are prevalent in many pharmaceuticals.
- Synthesis of N-Heterocycles : The compound facilitates the synthesis of various N-heterocycles that are crucial for developing new therapeutic agents .
Summary Table of Biological Activity
| Activity Type | Target/Cell Line | Observations |
|---|---|---|
| Cytotoxic Activity | C6 Rat Glioblastoma | Dose-dependent response observed |
| Enzyme Inhibition | Various Tumor Progression Enzymes | Potential inhibition noted |
| Antitumor Activity | HeLa and 4T1 Cells | Significant apoptosis induction |
Q & A
Q. What synthetic methodologies are commonly employed to prepare (R)-N-(3-Nitrophenyl) tert-butanesulfinamide?
The synthesis typically involves condensation of (R)-tert-butanesulfinamide with 3-nitrobenzaldehyde or derivatives under anhydrous conditions. A method adapted from sulfinimine synthesis ( ) uses Ti(OEt)₄ in tetrahydrofuran (THF) to facilitate imine formation. After 12 hours of stirring, hydrolysis with aqueous NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography yield the enantiopure product. Reaction conditions (e.g., stoichiometry, solvent purity) critically influence enantiomeric excess (ee) and yield .
Q. How is the structural integrity and stereochemistry of this compound verified?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogous sulfinamides () are crystallized and analyzed using diffractometers (e.g., Oxford Diffraction Xcalibur Eos). Data collection at 293 K with MoKα radiation (λ = 0.7107 Å) and refinement via SHELXS/SHELXL software confirm bond lengths, angles, and R-factors (e.g., R₁ = 0.047). Complementary techniques include ¹H/¹³C NMR (to confirm tert-butyl and nitro group integration), FT-IR (S=O stretching at ~1050 cm⁻¹), and ESI-MS for molecular mass validation .
Advanced Research Questions
Q. What role do intermolecular interactions play in the crystal packing of this compound?
SCXRD studies of related sulfinamides () reveal N–H⋯O hydrogen bonds between the sulfinamide N–H and sulfinyl O atoms, forming 1D chains. For example, in (R)-N-(Biphenyl-4-yl) derivatives, hydrogen bonds (N–H⋯O; d = 2.12 Å) align molecules along the crystallographic axis. Van der Waals interactions between tert-butyl and nitro-phenyl groups further stabilize packing. Computational tools like Mercury or OLEX2 can model these interactions and predict solubility/melting behavior .
Q. How can this compound be utilized in enantioselective synthesis of nitrogen heterocycles?
As a chiral auxiliary, the sulfinamide group directs stereoselective nucleophilic additions to imine intermediates. For instance, Grignard reagents or organozinc compounds attack the imine carbon, yielding aziridines or pyrrolidines with high ee ( ). The tert-butyl group enhances steric control, while the 3-nitrophenyl moiety stabilizes transition states via π-π interactions. Post-reaction, the sulfinamide is cleaved under acidic conditions (e.g., HCl/MeOH) to release the heterocycle .
Q. What analytical strategies resolve contradictions in stereochemical outcomes during reactions involving this sulfinamide?
Conflicting ee values may arise from competing reaction pathways (e.g., non-chelated vs. chelated transition states). Advanced NMR techniques (e.g., NOESY) and chiral HPLC (e.g., Chiralpak IC column) quantify stereoisomer ratios. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to identify dominant pathways. For example, in asymmetric Mannich reactions, computational studies clarify how nitro group positioning affects facial selectivity .
Q. How does the electronic nature of the 3-nitrophenyl substituent influence reactivity in cross-coupling reactions?
The nitro group’s electron-withdrawing effect activates the aryl ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example, Ullmann condensation ( ) with aryl halides requires Cu catalysts (e.g., CuI/neocuproine) and elevated temperatures (160–180°C). Kinetic studies (monitored via GC-MS or in situ IR) reveal that nitro groups accelerate oxidative addition but may deactivate catalysts via coordination. Solvent polarity (e.g., DMF vs. toluene) modulates reaction rates .
Q. What computational tools predict the sulfinamide’s behavior under varying catalytic conditions?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions between the sulfinamide and enzymes (e.g., cytochrome P450). For mechanistic studies, DFT calculations (B3LYP/6-31G*) optimize geometries and calculate activation energies for key steps (e.g., imine protonation). Software like ORCA or Q-Chem can model solvent effects (PCM model) and predict regioselectivity in multi-step syntheses .
Methodological Tables
Q. Table 1: Key Crystallographic Data for Analogous Sulfinamides
| Parameter | (R)-N-(Biphenyl-4-yl) Derivative | (R)-N-(3-Methoxyphenyl) Derivative |
|---|---|---|
| Space group | P2₁2₁2₁ | P2₁ |
| a, b, c (Å) | 9.3588, 11.9452, 13.3136 | 7.892, 10.201, 12.345 |
| V (ų) | 1488.36 | 1024.5 |
| R₁ (I > 2σ(I)) | 0.047 | 0.039 |
| Hydrogen bond (N–H⋯O) | 2.12 Å | 2.08 Å |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
